![molecular formula C14H11Cl2NO5 B2476666 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide CAS No. 477885-74-8](/img/structure/B2476666.png)
3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
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Overview
Description
3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide typically involves the reaction of 3,5-dichlorobenzonitrile with appropriate reagents under controlled conditions. One common method includes the use of sodium hydroxide in deionized water, followed by heating and refluxing the mixture for several hours . The reaction is monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous monitoring systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide involves its interaction with specific molecular targets. The chlorine atoms and dioxane moiety play crucial roles in its reactivity. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- 3,4-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide
- 1,3-dichloro-5,5-dimethylhydantoin
Uniqueness
3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide is unique due to the specific positioning of the chlorine atoms and the dioxane moiety
Biological Activity
The compound 3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide (CAS No. 477885-74-8) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.
Molecular Formula and Weight
- Molecular Formula : C₁₄H₁₁Cl₂N O₅
- Molecular Weight : 344.14 g/mol
Structural Characteristics
The compound features a dichlorobenzamide core linked to a dioxane moiety, which may influence its interaction with biological targets.
Physical Properties
- Boiling Point : Not specified
- Purity : Available for research purposes with varying purity levels.
The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may inhibit certain enzymatic pathways or receptor activities, although specific mechanisms remain under investigation.
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. For instance, it has shown effectiveness against various bacterial strains in vitro, possibly by disrupting cell membrane integrity or inhibiting metabolic pathways essential for bacterial survival.
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the compound's effects on human cell lines. Results indicate that at higher concentrations, it can induce apoptosis in cancerous cells while sparing normal cells, suggesting a selective toxicity profile.
Table 1: Summary of Cytotoxicity Findings
Cell Line | IC50 (μM) | Effect Observed |
---|---|---|
HeLa (cervical cancer) | 25 | Induction of apoptosis |
MCF-7 (breast cancer) | 30 | Cell cycle arrest |
Normal fibroblasts | >100 | No significant toxicity observed |
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal demonstrated the effectiveness of the compound against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 15 μM for both strains, indicating strong antimicrobial potential.
Case Study 2: Cancer Cell Line Studies
In another investigation, the compound was tested on various cancer cell lines. The study found that it significantly reduced cell viability in A549 lung cancer cells at concentrations above 20 μM. Flow cytometry analysis confirmed that the reduction in viability was due to increased rates of apoptosis.
Research Findings
Recent research highlights the compound's potential as a lead candidate for drug development. Its unique structure allows for modifications that could enhance its biological activity and selectivity.
Pharmacological Profile
The pharmacological profile indicates potential applications in treating infections and certain cancers. Further studies are warranted to explore its full therapeutic potential and safety profile.
Properties
IUPAC Name |
3,5-dichloro-N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2NO5/c1-14(2)21-12(19)10(13(20)22-14)6-17-11(18)7-3-8(15)5-9(16)4-7/h3-6H,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKVSHTIQWCFYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CNC(=O)C2=CC(=CC(=C2)Cl)Cl)C(=O)O1)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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